molecular formula C13H26N2 B13242894 1-(1-Ethyl-4-methylcyclohexyl)piperazine

1-(1-Ethyl-4-methylcyclohexyl)piperazine

Cat. No.: B13242894
M. Wt: 210.36 g/mol
InChI Key: OIURXYCQTGSZAQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(1-Ethyl-4-methylcyclohexyl)piperazine is an organic compound with the molecular formula C₁₃H₂₆N₂ It is a derivative of piperazine, a heterocyclic amine that contains two nitrogen atoms at opposite positions in a six-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-Ethyl-4-methylcyclohexyl)piperazine can be achieved through several methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts. For example, the reaction between (S,S)-N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of a base such as DBU leads to the formation of protected piperazines . Deprotection of these intermediates can then yield the desired piperazine derivative.

Industrial Production Methods

Industrial production of piperazine derivatives often involves the use of commercially available starting materials and coupling reagents. For instance, the insertion of the piperazine moiety can be the final step in the synthesis, using reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 1-hydroxybenzotriazole (HOBt) .

Chemical Reactions Analysis

Types of Reactions

1-(1-Ethyl-4-methylcyclohexyl)piperazine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, where the piperazine ring can be functionalized with different substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

1-(1-Ethyl-4-methylcyclohexyl)piperazine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(1-Ethyl-4-methylcyclohexyl)piperazine involves its interaction with specific molecular targets. For instance, piperazine derivatives are known to act as GABA receptor agonists, which can lead to the modulation of neurotransmitter activity . This interaction can result in various pharmacological effects, such as the relaxation of smooth muscles or the inhibition of certain enzymes.

Comparison with Similar Compounds

Similar Compounds

    Piperidine: A six-membered ring containing one nitrogen atom.

    Morpholine: A six-membered ring containing one nitrogen and one oxygen atom.

    Piperazine: The parent compound with two nitrogen atoms in a six-membered ring.

Uniqueness

1-(1-Ethyl-4-methylcyclohexyl)piperazine is unique due to its specific substitution pattern on the piperazine ring. This structural feature can influence its chemical reactivity and biological activity, making it distinct from other piperazine derivatives .

Properties

Molecular Formula

C13H26N2

Molecular Weight

210.36 g/mol

IUPAC Name

1-(1-ethyl-4-methylcyclohexyl)piperazine

InChI

InChI=1S/C13H26N2/c1-3-13(6-4-12(2)5-7-13)15-10-8-14-9-11-15/h12,14H,3-11H2,1-2H3

InChI Key

OIURXYCQTGSZAQ-UHFFFAOYSA-N

Canonical SMILES

CCC1(CCC(CC1)C)N2CCNCC2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.